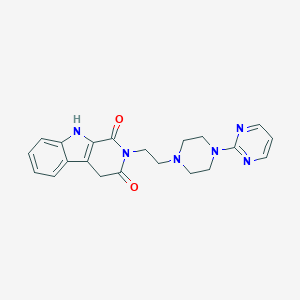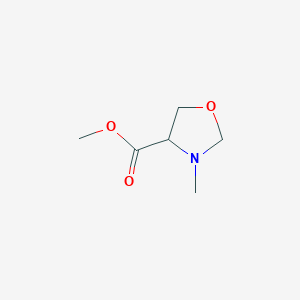
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate, also known as HMPB methyl ester, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester is not fully understood, but it is believed to be related to its chemical structure. The hydroxyl and methyl groups on the compound's benzene ring are thought to be responsible for its antioxidant and UV-absorbing properties. The ester group is believed to be responsible for its antimicrobial properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have various biochemical and physiological effects. In vitro studies have shown that it has antioxidant, anti-inflammatory, and analgesic properties. It has also been found to inhibit the growth of cancer cells and reduce the production of amyloid-beta, a protein associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester in lab experiments is its high yield in the synthesis process, making it a cost-effective compound to work with. It also has a relatively low toxicity, making it safe to handle. However, one limitation is that it is not widely available commercially, so researchers may need to synthesize it themselves.
Direcciones Futuras
There are several future directions for Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester research. One area of interest is its potential use in treating Alzheimer's disease and cancer. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness in vivo. Additionally, more research is needed to explore its potential use in cosmetics and food additives.
Métodos De Síntesis
The synthesis method of Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester involves the reaction of 4-hydroxybenzoic acid with 3-hydroxy-2-methylpropyl alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis method is high, making it a cost-effective way to produce Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester.
Aplicaciones Científicas De Investigación
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. In pharmaceuticals, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating Alzheimer's disease and cancer.
In cosmetics, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been found to have antioxidant properties, making it a potential ingredient in anti-aging products. It has also been studied for its use in sunscreen formulations due to its UV-absorbing properties.
In the food industry, Methyl 4-(3-hydroxy-2-methylpropyl)benzoate methyl ester has been studied as a potential food preservative due to its antimicrobial properties. It has also been explored for its use in flavor and fragrance applications.
Propiedades
Número CAS |
170955-21-2 |
|---|---|
Nombre del producto |
Methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 4-(3-hydroxy-2-methylpropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,9,13H,7-8H2,1-2H3 |
Clave InChI |
BANBEJVSLPOVCM-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(=O)OC)CO |
Sinónimos |
Benzoic acid, 4-(3-hydroxy-2-methylpropyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

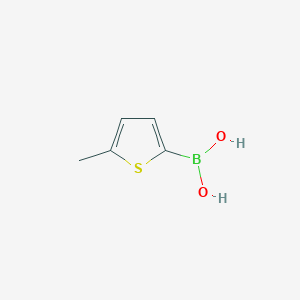

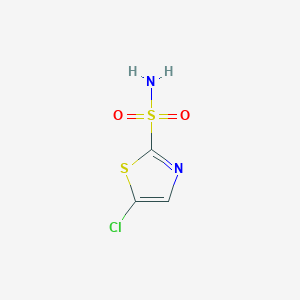

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
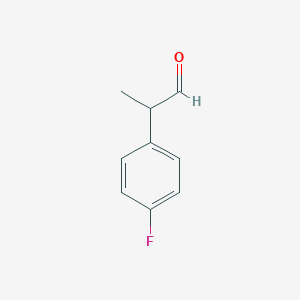
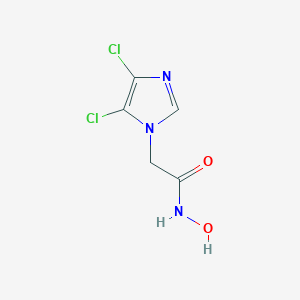
![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)
